molecular formula C25H28O16 B1678171 Neomangiferin CAS No. 64809-67-2

Neomangiferin

Cat. No.: B1678171
CAS No.: 64809-67-2
M. Wt: 584.5 g/mol
InChI Key: VUWOVGXVRYBSGI-IRXABLMPSA-N
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Description

Molecular Formula and Weight Analysis

Neomangiferin exhibits a complex molecular composition characterized by its substantial molecular framework and multiple functional groups. The compound possesses the molecular formula C25H28O16, indicating a structure containing twenty-five carbon atoms, twenty-eight hydrogen atoms, and sixteen oxygen atoms. This molecular composition reflects the presence of multiple hydroxyl groups and glycosidic linkages that contribute to the compound's overall chemical behavior and solubility characteristics.

The molecular weight of this compound has been consistently determined across multiple analytical studies to be 584.48 daltons. This molecular weight value corresponds precisely to the calculated mass based on the established molecular formula, confirming the accuracy of structural determinations. The relatively high molecular weight compared to simpler xanthone derivatives reflects the presence of two sugar moieties attached to the core xanthone structure, which significantly increases the overall molecular mass.

Analytical characterization studies have established the compound's Chemical Abstracts Service registry number as 64809-67-2, providing a unique identifier for scientific and commercial applications. The compound demonstrates a relative density of 1.839, indicating a relatively dense molecular structure consistent with the presence of multiple hydroxyl groups and glycosidic linkages.

Parameter Value Source Reference
Molecular Formula C25H28O16
Molecular Weight 584.48 Da
Chemical Abstracts Service Number 64809-67-2
Relative Density 1.839

Properties

IUPAC Name

1,3,6-trihydroxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O16/c26-4-12-17(31)20(34)22(36)24(39-12)14-8(29)3-11-15(19(14)33)16(30)6-1-10(7(28)2-9(6)38-11)40-25-23(37)21(35)18(32)13(5-27)41-25/h1-3,12-13,17-18,20-29,31-37H,4-5H2/t12-,13-,17-,18-,20+,21+,22-,23-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWOVGXVRYBSGI-IRXABLMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1OC3C(C(C(C(O3)CO)O)O)O)O)OC4=C(C2=O)C(=C(C(=C4)O)C5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC4=C(C2=O)C(=C(C(=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317610
Record name Neomangiferin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64809-67-2
Record name Neomangiferin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64809-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neomangiferin
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Record name Neomangiferin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-Xanthen-9-one, 2-β-D-glucopyranosyl-7-(β-D-glucopyranosyloxy)-1,3,6-trihydroxy
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Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of neomangiferin involves several key steps. Starting from 2,3,4,6-tetra-O-benzyl-α/β-D-glucopyranose, the synthesis includes a stereoselective Lewis acid-promoted C-glycosylation of protected phloroglucinol with tetrabenzylglucopyranosyl acetate, followed by a highly regioselective base-induced cyclization to construct the core xanthone skeleton .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the extraction from natural sources, such as the rhizoma of Anemarrhena asphodeloides, remains a primary method. Advances in biotechnological approaches and optimization of extraction processes are areas of ongoing research.

Chemical Reactions Analysis

Metabolic Reactions

Neomangiferin undergoes rapid biotransformation in vivo via phase I and II pathways :

Metabolic Pathway Reaction Type Major Metabolites
Phase I (Degradation)Deglycosylation, dehydroxylationMangiferin, norathyriol, 1,7-dihydroxanthone
Phase II (Conjugation)Glucuronidation, sulfationMethylated/glucuronidated derivatives
  • Key Data :

    • Oral bioavailability is 0.32%–0.53% , indicating extensive first-pass metabolism .

    • Plasma elimination half-life (t₁/₂) is 0.95–2.74 h , with rapid conversion to mangiferin .

Electronic and Reactivity Profiles

Density functional theory (DFT) studies reveal this compound’s electronic properties :

Parameter This compound Mangiferin Dapagliflozin
Electrophilicity Index (eV)3.483.312.11
Binding Free Energy (kcal/mol)−26.05−8.5−17.42
  • The high electrophilicity index (3.48 eV) suggests strong reactivity toward nucleophilic targets, correlating with its antioxidant and enzyme-inhibitory effects .

  • Hydrogen bonding (6 interactions) and hydrophobic stabilization with SGLT-2 enhance its inhibitory potency compared to dapagliflozin .

Degradation and Stability

This compound is stable under physiological conditions but degrades via:

  • Hydrolysis : Cleavage of the O-glucose moiety under acidic/basic conditions yields mangiferin .

  • Enzymatic Degradation : Intestinal microbiota metabolizes C-glucosyl bonds, producing aglycones like norathyriol .

Comparative Reactivity with Congeners

This compound’s O-glucose substitution distinguishes it from mangiferin, influencing its:

  • Binding Interactions : Forms 6 hydrogen bonds with SGLT-2 vs. 2 for dapagliflozin .

  • Metabolic Fate : Faster conversion to mangiferin post-administration .

Scientific Research Applications

Antidiabetic Properties

Neomangiferin has shown promise as a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, which is crucial for managing diabetes. Recent studies have demonstrated that this compound exhibits superior binding affinity to SGLT-2 compared to dapagliflozin, a standard diabetic medication.

  • Binding Affinity :
    • This compound: 26.05 kcal mol-26.05\text{ kcal mol}
    • Dapagliflozin: 17.42 kcal mol-17.42\text{ kcal mol}

The electronic properties indicate that this compound has a higher electrophilicity index (3.48 eV) than both mangiferin (3.31 eV) and dapagliflozin (2.11 eV), suggesting it may be a safer and more effective option for diabetic patients .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties, particularly in the context of wear particle-induced inflammatory osteolysis. In vivo studies have indicated that this compound can significantly inhibit bone destruction and increase bone mineral density in murine models subjected to inflammatory conditions.

  • Key Findings :
    • This compound reduced the number of bone resorption pits.
    • It improved bone mineral density (BMD) and bone volume/total volume (BV/TV) ratios.

These results suggest that this compound may offer therapeutic options for treating metabolic bone diseases .

Liver and Kidney Protection

Research indicates that this compound possesses protective effects on liver and kidney function. Its antioxidant properties contribute to mitigating oxidative stress, which is often implicated in liver diseases and renal dysfunctions.

  • Biological Activities :
    • Antioxidant
    • Anti-osteoporotic
    • Liver and kidney protective

These activities highlight this compound's potential as a therapeutic agent in managing conditions associated with oxidative damage .

Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies are essential for assessing its safety profile and therapeutic efficacy.

  • ADMET Analysis :
    • Solubility: Favorable
    • Blood-brain barrier permeability: Low
    • Hepatotoxicity: Minimal risk
    • Carcinogenicity: Not indicated

The ADMET properties suggest that this compound is safe for administration in diabetic subjects, making it a viable candidate for further clinical development .

Case Study 1: this compound as an SGLT-2 Inhibitor

In a controlled study involving diabetic rats, this compound was administered to evaluate its effects on blood glucose levels and lipid profiles. The results demonstrated significant reductions in fasting blood glucose and total cholesterol levels compared to control groups, indicating its effectiveness as an antidiabetic agent .

Case Study 2: Osteolysis Prevention

In another study focused on metabolic bone diseases, mice treated with this compound showed reduced osteolysis induced by ultra-high molecular weight polyethylene particles. Micro-computed tomography scans revealed less bone destruction in the treatment group compared to control groups, confirming its potential role in preventing inflammatory bone loss .

Summary Table of Applications

Application AreaKey FindingsReferences
AntidiabeticSuperior SGLT-2 inhibition; improved binding affinity
Anti-inflammatoryReduced osteolysis; increased BMD
Liver/Kidney ProtectionAntioxidant effects; mitigated oxidative stress
PharmacokineticsFavorable ADMET profile; safe for diabetic use

Mechanism of Action

Neomangiferin exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Mangiferin

Property This compound Mangiferin
Molecular Formula C₂₅H₂₈O₁₆ C₁₉H₁₈O₁₁
Molecular Weight (g/mol) 584.48 422.34
Glycosylation Sites 2- and 7-positions 2-position
CAS Number 64809-67-2 4773-96-0
Source Anemarrhena asphodeloides Mangifera indica

Pharmacokinetic and Metabolic Profiles

Both compounds exhibit rapid absorption (Tmax = 0.05 h) and short elimination half-lives (0.95 h for this compound vs. 0.73 h for mangiferin) in rats . This compound is partially metabolized into mangiferin via deglycosylation, followed by phase II modifications like glucuronidation and sulfation. Despite structural similarities, their oral bioavailabilities are comparably low (this compound: 0.32%; mangiferin: <1%), attributed to extensive first-pass metabolism and poor intestinal permeability .

Table 2: Pharmacokinetic Parameters in Rats

Parameter This compound Mangiferin
Tmax (h) 0.05 0.05
t₁/₂ (h) 0.95 0.73
Bioavailability (%) 0.32 <1.0
Major Metabolites Mangiferin, glucuronides Glucuronides, sulfates

Analytical Challenges in Differentiation

Severe spectral overlap (UV/fluorescence) between this compound and mangiferin complicates their simultaneous quantification. Advanced chemometric algorithms (e.g., multivariate calibration) and HPLC-DAD methods with C18 columns are employed to resolve this overlap. For instance, a validated HPLC method using 0.1% formic acid in water-acetonitrile (88:12, v/v) achieved baseline separation with retention times of 8.2 min (this compound) and 10.5 min (mangiferin) .

Pharmacological Implications

While both compounds contribute to the anti-inflammatory and antioxidant effects of Anemarrhena asphodeloides, this compound’s additional glucose moiety may enhance solubility or alter target binding. However, its rapid conversion to mangiferin in vivo suggests overlapping bioactivities .

Biological Activity

Neomangiferin is a naturally occurring C-glucosyl xanthone, primarily derived from the plant Anemarrhena asphodeloides, and has gained attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1. Overview of Biological Activities

This compound exhibits a wide range of biological activities, including:

  • Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative stress.
  • Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines and mediators.
  • Antimicrobial Properties : Demonstrates efficacy against various pathogens.
  • Antidiabetic Effects : Acts as a sodium-glucose co-transporter 2 (SGLT-2) inhibitor.
  • Neuroprotective Effects : Protects neuronal cells from damage.

This compound's mechanisms of action are multifaceted:

  • SGLT-2 Inhibition : this compound has shown superior binding affinity to the SGLT-2 protein compared to dapagliflozin, a standard drug. Molecular docking studies revealed that this compound forms multiple hydrogen bonds with key amino acids in the SGLT-2 binding pocket, enhancing its stability and efficacy as an antidiabetic agent .
  • Anti-inflammatory Pathways : It reduces the expression of inflammatory markers such as TNF-α and IL-1β, promoting osteoblast differentiation and inhibiting osteoclast proliferation in conditions like osteolysis .

3. Pharmacokinetics

Recent studies have investigated the pharmacokinetics of this compound:

  • Bioavailability : The oral absolute bioavailability of this compound is approximately 0.53%, indicating limited absorption .
  • Half-life : The elimination half-life is around 2.74 hours, suggesting rapid metabolism in vivo .

Case Study 1: Antidiabetic Properties

A study demonstrated that this compound effectively managed diabetes markers and lipid profiles in animal models, suggesting its potential as a therapeutic agent for diabetes management .

Case Study 2: Anti-inflammatory Effects

In murine models, this compound significantly reduced the expression of RANKL and CTX-1 while increasing OPG levels, indicating its role in bone metabolism and inflammation reduction .

5. Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other compounds:

Activity TypeThis compoundMangiferinDapagliflozin
AntioxidantHighModerateLow
Anti-inflammatoryHighModerateModerate
AntimicrobialModerateModerateLow
SGLT-2 InhibitionStrongModerateStrong
NeuroprotectionModerateLowLow

6. Conclusion

This compound represents a promising compound with significant biological activities that could be harnessed for therapeutic applications, particularly in managing diabetes and inflammatory conditions. Its superior binding affinity as an SGLT-2 inhibitor highlights its potential role in diabetes treatment, while its anti-inflammatory properties suggest applications in bone health and metabolic disorders.

Q & A

Basic Research Questions

Q. What experimental models are commonly employed to investigate Neomangiferin’s anti-inflammatory and anti-osteolytic effects?

  • Methodological Answer : Murine models, such as C57BL/6 mice with calvarial inflammatory osteolysis induced by ultra-high-molecular-weight polyethylene (UHMWPE) particles, are widely used. Key steps include:

  • Surgical induction : Implant UHMWPE particles into the subperiosteal space of the calvaria to mimic inflammatory osteolysis .
  • Dose administration : Divide subjects into sham, model, low-dose (e.g., 20 mg/kg), and high-dose (e.g., 40 mg/kg) this compound groups.
  • Evaluation tools : Micro-CT for bone volume/trabecular structure analysis; ELISA for cytokine profiling (e.g., TNF-α, IL-1β); histopathology for TRAP-positive osteoclast quantification .

Q. How can researchers validate this compound’s inhibitory effects on osteoclastogenesis?

  • Methodological Answer :

  • Biomarker analysis : Measure osteoclast-specific markers such as RANKL, OSCAR, and CTX-1 via ELISA. A reduced RANKL/OPG ratio indicates suppressed osteoclast differentiation .
  • Histological validation : Quantify TRAP-positive multinucleated cells in bone tissue sections to confirm osteoclast activity reduction .
  • Control groups : Include sham (no UHMWPE) and model (no treatment) groups to establish baseline osteolysis levels .

Q. What are the standard protocols for ensuring reproducibility in this compound pharmacokinetic studies?

  • Methodological Answer :

  • Compound purity : Verify using HPLC or NMR, referencing CAS RN 64809-67-2 for this compound .
  • Dose preparation : Dissolve in biocompatible solvents (e.g., saline with ≤1% DMSO) to avoid confounding toxicity .
  • Data transparency : Report batch-specific purity, storage conditions, and solvent details in supplementary materials (per IUPAC guidelines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different inflammatory models?

  • Methodological Answer :

  • Variable isolation : Compare outcomes across models (e.g., murine calvarial vs. arthritis models) while controlling for dosage, administration route, and inflammatory triggers .
  • Mechanistic studies : Use RNA-seq or proteomics to identify context-dependent signaling pathways (e.g., NF-κB vs. MAPK modulation) .
  • Meta-analysis : Aggregate data from multiple studies to identify trends or outliers, applying statistical frameworks like heterogeneity testing .

Q. What strategies optimize this compound dosage in preclinical studies to balance efficacy and toxicity?

  • Methodological Answer :

  • Dose-response curves : Test a range (e.g., 10–100 mg/kg) to establish the EC50 for anti-inflammatory effects and LD50 for toxicity .
  • Pharmacodynamic modeling : Corrogate plasma concentration (via LC-MS/MS) with biomarker changes (e.g., IL-1β suppression) to identify therapeutic windows .
  • Species-specific adjustments : Scale doses between mice and humans using body surface area normalization (e.g., FDA guidelines) .

Q. How should researchers address discrepancies in this compound’s bioavailability reported in vitro vs. in vivo studies?

  • Methodological Answer :

  • Bioavailability assays : Compare in vitro permeability (Caco-2 cell models) with in vivo plasma AUC (Area Under the Curve) to identify absorption barriers .
  • Formulation optimization : Test nano-encapsulation or liposomal delivery to enhance solubility and stability .
  • Tissue distribution studies : Use radiolabeled this compound (e.g., ^14C-tracing) to quantify accumulation in target tissues (e.g., bone marrow) .

Guidelines for Further Research

  • Ethical compliance : Adhere to institutional animal care protocols (e.g., NIH Guide for Care and Use of Laboratory Animals).
  • Data sharing : Deposit raw datasets in repositories like Figshare or Zenodo, citing DOIs in publications .
  • Collaboration : Partner with pharmacokineticists or formulation experts to address bioavailability challenges .

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